Cu(II) Pyropheophorbide a
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Overview
Description
Cu(II) Pyropheophorbide a is a copper complex of pyropheophorbide a, a derivative of chlorophyll. This compound is known for its photosensitizing properties, making it a valuable agent in photodynamic therapy (PDT) and other scientific applications. The copper ion in the complex enhances its stability and photophysical properties, making it more effective in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cu(II) Pyropheophorbide a can be synthesized through the metallation of pyropheophorbide a with copper ions. The process typically involves dissolving pyropheophorbide a in an organic solvent such as dimethylformamide (DMF) and then adding a copper salt, such as copper acetate, under controlled conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the metallation is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing purification techniques such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cu(II) Pyropheophorbide a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the copper ion, affecting the compound’s properties.
Substitution: The copper ion can be replaced by other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various metal salts in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield different copper oxidation states.
Scientific Research Applications
Cu(II) Pyropheophorbide a has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions and studies involving light-induced processes.
Biology: Employed in studies of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Widely used in photodynamic therapy (PDT) for treating various cancers.
Mechanism of Action
The mechanism of action of Cu(II) Pyropheophorbide a in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon light activation. When exposed to light of a specific wavelength, the compound absorbs the energy and transfers it to molecular oxygen, producing singlet oxygen and other ROS. These reactive species cause damage to cellular components, leading to cell death. The compound primarily targets cellular membranes and organelles, disrupting their function and inducing apoptosis .
Comparison with Similar Compounds
Cu(II) Pyropheophorbide a can be compared with other similar compounds, such as:
Pheophorbide a: A chlorophyll derivative without the copper ion.
Methyl Pyropheophorbide a: Another derivative with a methyl group, used in similar applications but with different photophysical properties.
Chlorin e6: A related compound used in PDT with different absorption characteristics and photodynamic efficiency.
The uniqueness of this compound lies in its enhanced stability and photophysical properties due to the presence of the copper ion, making it a more effective photosensitizer in various applications.
Properties
Molecular Formula |
C33H32CuN4O3 |
---|---|
Molecular Weight |
596.2 g/mol |
IUPAC Name |
copper;3-[(21S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,24-diaza-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O3.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H3,34,35,36,37,38,39,40);/q;+2/p-2/t17-,21?;/m0./s1 |
InChI Key |
YKIQPNCLKKFXMV-JJTBHEEUSA-L |
Isomeric SMILES |
CCC1=C2C=C3C(=C4C(=O)CC(=C5C([C@@H](C(=CC6=NC(=CC(=C1C)[N-]2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C.[Cu+2] |
Canonical SMILES |
CCC1=C2C=C3C(=C4C(=O)CC(=C5C(C(C(=CC6=NC(=CC(=C1C)[N-]2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C.[Cu+2] |
Origin of Product |
United States |
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